Alizarol Brown EB

Description

However, based on nomenclature conventions for mordant dyes, it likely belongs to the family of azo-based dyes modified with hydroxyl and sulfonic acid groups for metal chelation. Such dyes are typically used in textile industries for binding to fibers via metal mordants (e.g., chromium or aluminum) .

Properties

CAS No. |

25747-14-2 |

|---|---|

Molecular Formula |

C22H17N7O6S |

Molecular Weight |

507.5 g/mol |

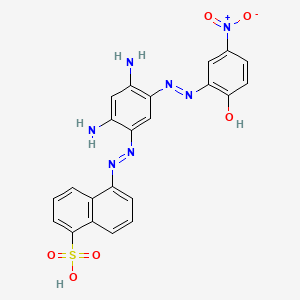

IUPAC Name |

5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C22H17N7O6S/c23-15-10-16(24)19(27-28-20-9-12(29(31)32)7-8-21(20)30)11-18(15)26-25-17-5-1-4-14-13(17)3-2-6-22(14)36(33,34)35/h1-11,30H,23-24H2,(H,33,34,35) |

InChI Key |

VMKWPUCCYMSOEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=CC(=C4)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alizarol Brown EB typically involves the reaction of alizarin with various aromatic amines under controlled conditions. The process begins with the nitration of alizarin, followed by reduction to form the corresponding amine. This amine is then diazotized and coupled with another aromatic compound to form the final dye.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained. The process involves multiple steps, including nitration, reduction, diazotization, and coupling, each requiring specific conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Alizarol Brown EB undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye chemistry.

Reduction: Reduction reactions can convert the dye into its leuco form, which is colorless and can be used in various applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride and conditions such as elevated temperatures.

Major Products: The major products formed from these reactions include various substituted anthraquinones and their derivatives, which have applications in dyeing and pigmentation .

Scientific Research Applications

Alizarol Brown EB has a wide range of applications in scientific research:

Chemistry: It is used as a pH indicator and in the synthesis of other complex organic compounds.

Biology: The compound is employed in staining techniques to visualize cellular components under a microscope.

Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.

Mechanism of Action

The mechanism by which Alizarol Brown EB exerts its effects is primarily through its interaction with cellular components. The dye binds to proteins and nucleic acids, altering their structure and function. This binding is facilitated by the compound’s planar structure, which allows it to intercalate between base pairs in DNA. Additionally, the dye can generate reactive oxygen species under light exposure, leading to cellular damage and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

The following table compares key features of Alizarol Brown G and PG, which are representative of the Alizarol Brown series:

Research Findings

- Synthetic Methods: Analogous azo dyes (e.g., 2-aminothiazole-incorporated azo compounds) are synthesized via diazotization and coupling reactions, similar to Alizarol Brown variants . Copper catalysts and sodium ascorbate are often used to optimize yield and purity .

- Quality Control: The Alizarol test (unrelated to the dyes but sharing the "Alizarol" prefix) is a milk quality assay using alizarin as a pH indicator.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.